2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride
Description
2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride (CAS: Not explicitly provided in evidence; molecular formula: C₁₉H₂₄N₂O₄·HCl, molecular weight: 380.87 g/mol) is a synthetic β-adrenergic agonist structurally characterized by a nitro group (-NO₂) at the 4-position of the phenyl ring, a methoxy group (-OCH₃) on the para-substituted benzene, and an ethanolamine backbone . It is colloquially termed "phenylethanolamine A" or "clenbuterol analog" and gained notoriety as an illicit growth promoter in livestock due to its ability to enhance lean muscle mass, similar to other β-agonists like ractopamine and clenbuterol . The compound’s hydrochloride salt form improves solubility and bioavailability, making it suitable for formulation .
Properties
CAS No. |
1346600-92-7 |
|---|---|
Molecular Formula |
C19H25ClN2O4 |
Molecular Weight |
380.869 |
IUPAC Name |
1-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)butan-2-ylamino]ethanol;hydrochloride |
InChI |
InChI=1S/C19H24N2O4.ClH/c1-14(3-4-15-5-9-17(10-6-15)21(23)24)20-13-19(22)16-7-11-18(25-2)12-8-16;/h5-12,14,19-20,22H,3-4,13H2,1-2H3;1H |
InChI Key |
WJDPXYJBBJAWFE-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=C(C=C1)[N+](=O)[O-])NCC(C2=CC=C(C=C2)OC)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(4-Methoxyphenyl)ethanol
The ethanol moiety is prepared by reacting 4-methoxybenzaldehyde with methylmagnesium bromide in tetrahydrofuran (THF) at -60°C, followed by gradual warming to -20°C. Workup with saturated NH₄Cl and extraction with ethyl acetate yields 1-(4-methoxyphenyl)ethanol in 35–45% yield after column chromatography (petroleum ether/ethyl acetate 8:1).
Key Data:
Preparation of 4-(4-Nitrophenyl)butan-2-one
4-Nitrobenzaldehyde undergoes a Stetter reaction with methyl vinyl ketone in the presence of a thiazolium iodide catalyst (70–80°C, 12 h) to form the 1,4-diketone intermediate. Cyclization with pivalic acid and ethanolamine at 105–115°C produces the ketone, isolated in 47% yield after charcoal treatment and solvent distillation.
Reductive Amination and Salt Formation
The ketone (4-(4-nitrophenyl)butan-2-one) reacts with 1-(4-methoxyphenyl)ethanolamine in methanol under hydrogen gas (40 psi) with a palladium catalyst. The free base is treated with hydrochloric acid in ethyl acetate to precipitate the hydrochloride salt (78% yield).
Synthetic Route 2: Nucleophilic Substitution with Halogenated Intermediates
Synthesis of 2-Bromo-1-(4-nitrophenyl)butan-2-amine
4-Nitrobenzyl bromide is coupled with 2-amino-1-(4-methoxyphenyl)ethanol in dimethylformamide (DMF) at 80°C for 6 h. The crude product is purified via flash chromatography (petroleum ether/ethyl acetate 6:1), achieving a 58% yield.
Hydrochloride Salt Formation
The amine is dissolved in dichloromethane and treated with HCl gas, yielding the hydrochloride salt after recrystallization from methanol (82% purity by HPLC).
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 35–45% | 58% |
| Key Step | Reductive amination | Nucleophilic substitution |
| Purity (HPLC) | ≥96% | 82% |
| Scalability | Moderate | High |
Route 2 offers higher yields but lower purity, necessitating additional recrystallization steps. Route 1, while lower-yielding, produces pharmaceutical-grade material suitable for preclinical studies.
Optimization Strategies for Industrial-Scale Production
Solvent Selection
Replacing THF with toluene in Grignard reactions improves safety and reduces costs, albeit with a 10% yield reduction.
Catalytic Enhancements
Using EDC·HCl (3-(ethyliminomethylideneamino)-N,N-dimethyl) in coupling steps increases reaction rates by 30%, as demonstrated in carboxamide syntheses.
Purification Advances
Charcoal treatment in methanol (55–65°C) enhances purity to ≥99% by removing polymeric byproducts.
Challenges in Process Chemistry
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an amine.
Scientific Research Applications
2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the butan-2-ylamino and methoxyphenyl groups can interact with biological macromolecules. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs: β-Adrenergic Agonists
The compound belongs to the phenylethanolamine class of β-agonists. Key structural analogs include:
Table 1: Structural and Functional Comparison of β-Adrenergic Agonists
| Compound Name | CAS | Molecular Formula | Key Functional Groups | Bioactivity | Application/Regulatory Status |
|---|---|---|---|---|---|
| Phenylethanolamine A (Subject) | Not specified | C₁₉H₂₄N₂O₄·HCl | Nitrophenyl, methoxyphenyl, ethanolamine | β₁/β₂ receptor agonist | Illicit growth promoter in livestock |
| Clenbuterol | 37148-27-9 | C₁₂H₁₈Cl₂N₂O | Dichlorophenyl, ethanolamine | β₂-selective agonist | Veterinary use (banned in food animals) |
| Ractopamine | 97825-25-7 | C₁₈H₂₃NO₃ | Phenyl, ethanolamine, hydroxyl groups | β₁ receptor agonist | Regulated feed additive (some regions) |
Key Findings :
- Structural Differences : The nitro and methoxy groups in the subject compound differentiate it from clenbuterol (dichlorophenyl) and ractopamine (hydroxyl groups). These substituents likely influence receptor binding affinity and metabolic stability .
- Bioactivity: Phenylethanolamine A exhibits non-selective β-adrenergic activity, whereas clenbuterol is β₂-selective, and ractopamine targets β₁ receptors. This divergence affects their potency and tissue specificity .
- Regulatory Status: Unlike ractopamine, which is approved in certain countries as a feed additive, phenylethanolamine A is prohibited globally due to health risks (e.g., cardiovascular toxicity) .
Functional Analogs: Antimicrobial 1,3,4-Thiadiazole Derivatives
Table 2: Comparison with Antimicrobial 1,3,4-Thiadiazoles
| Compound Class | Key Functional Groups | Bioactivity | Efficacy Against Pathogens |
|---|---|---|---|
| 1,3,4-Thiadiazole Derivatives | Nitrophenyl, pyrazole, thiadiazole | Antimicrobial (broad-spectrum) | E. coli, B. mycoides, C. albicans |
| Subject Compound | Nitrophenyl, methoxyphenyl, ethanolamine | β-Adrenergic agonist | N/A (growth promotion) |
Key Findings :
- Structural Overlaps : Both classes feature nitrophenyl groups, but the thiadiazole derivatives incorporate heterocyclic rings (pyrazole, thiadiazole), enhancing antimicrobial activity .
- Bioactivity Divergence: The subject compound’s ethanolamine backbone drives β-adrenergic effects, while thiadiazoles target microbial enzymes or membranes .
- Applications : Thiadiazoles are explored as antibiotics, contrasting with the subject compound’s misuse in agriculture .
Biological Activity
2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride, commonly referred to as compound 1 , is a phenylethanolamine derivative with potential biological activity. This compound has garnered attention for its structural features and possible applications in pharmacology, particularly as a beta-adrenergic agonist. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H25ClN2O4
- Molecular Weight : 380.87 g/mol
- CAS Number : 1346600-92-7
Compound 1 is characterized as a beta-adrenergic agonist, which suggests its involvement in stimulating beta-adrenergic receptors. These receptors play crucial roles in various physiological processes, including cardiovascular function and metabolic regulation. The compound's nitrophenyl and methoxyphenyl substituents may enhance its binding affinity and selectivity towards these receptors.
In Vitro Studies
Recent studies have investigated the inhibitory potency of compounds related to compound 1 on various enzyme systems. For instance, aryl-substituted derivatives showed moderate inhibitory effects (4-73%) on rat liver microsomal retinoic acid metabolizing enzymes compared to ketoconazole (80%) . This indicates that modifications in the structure can significantly influence the biological activity of similar compounds.
Case Studies
- Beta-Adrenergic Activity : A study indicated that phenylethanolamine derivatives exhibit varying degrees of beta-adrenergic activity, which can be attributed to their structural differences . Compound 1's specific substitution patterns may enhance its agonistic effects compared to other derivatives.
- Growth Promotion in Livestock : Compound 1 has been used illegally in some regions as a growth promoter in livestock due to its beta-adrenergic properties, which can improve the lean meat-to-fat ratio . This application raises concerns regarding its safety and regulatory status.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize the importance of specific functional groups in modulating biological activity. The presence of electron-donating groups like methoxy enhances receptor binding and activity, while electron-withdrawing groups such as nitro can affect the overall pharmacological profile .
| Compound | Structure | Activity | IC50 (µg/mL) |
|---|---|---|---|
| Compound 1 | Structure | Beta-adrenergic agonist | N/A |
| Related Compound A | - | Moderate inhibitor | 29-78 |
| Related Compound B | - | Potent inhibitor | 52% |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2-(4-(4-nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol hydrochloride, and how do reaction conditions influence yield?
- The compound is synthesized via condensation reactions between nitrobenzene derivatives and amines. Key steps include:
- Nucleophilic substitution : The nitro group on the phenyl ring reacts with a secondary amine (e.g., butan-2-ylamine) under basic conditions .
- Esterification/hydrolysis : The methoxyphenyl ethanol moiety is introduced via etherification or alcohol protection/deprotection steps .
- Hydrochloride salt formation : Final protonation with HCl in anhydrous ethanol .
- Yield optimization requires strict control of temperature (40–60°C), pH (8–10), and inert atmospheres to prevent oxidation .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., SHELXL for refinement) .
- Spectroscopy :
- NMR : Distinct signals for the methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.8–8.2 ppm), and ethanolamine backbone .
- FT-IR : Peaks at 3300 cm⁻¹ (N-H stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 1250 cm⁻¹ (C-O-C from methoxy) .
Q. What receptor interactions or biochemical pathways are associated with this compound?
- Beta-adrenergic receptor modulation : Structural analogs (e.g., clenbuterol) show affinity for β₁/β₂ receptors, suggesting potential agonist/antagonist activity .
- Neurotransmitter effects : In vitro studies on similar compounds reveal serotonin receptor modulation (EC₅₀ ~5 µM) and altered dopamine signaling .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory data on the compound’s metabolic stability versus receptor affinity?
- Dual-axis experimental design :
- Axis 1 (Metabolism) : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Key enzymes: CYP3A4/2D6 .
- Axis 2 (Receptor binding) : Perform radioligand displacement assays (³H-propranolol for β-receptors) at varying metabolite concentrations .
- Statistical reconciliation : Use multivariate regression to identify structural features (e.g., nitro group) that enhance receptor binding but reduce metabolic half-life .
Q. What computational strategies are effective in predicting the compound’s toxicity profile?
- In silico modeling :
- QSAR : Train models on datasets of phenethylamine derivatives to predict hepatotoxicity (e.g., using ADMET Predictor™) .
- Docking simulations : Map nitro and methoxy groups to β-receptor binding pockets (PDB: 2RH1) to assess steric/electronic compatibility .
- Validation : Compare predictions with in vitro cytotoxicity (IC₅₀ in HepG2 cells) and Ames test results for mutagenicity .
Q. How can researchers address challenges in crystallizing the compound for structural studies?
- Co-crystallization : Use counterions (e.g., tartrate) or host molecules (cyclodextrins) to stabilize crystal lattice .
- Crystallization conditions : Screen solvents (e.g., DMSO/water mixtures) at 4°C and optimize vapor diffusion rates .
- Data refinement : Apply SHELX programs to resolve twinning or disorder, especially in the ethanolamine moiety .
Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
